molecular formula C19H20N4O B1663758 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide CAS No. 1038915-75-1

2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide

货号: B1663758
CAS 编号: 1038915-75-1
分子量: 320.4 g/mol
InChI 键: PCHKPVIQAHNQLW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide is a complex organic compound that features a piperidine ring, a phenyl group, and an indazole moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as palladium or rhodium complexes, and may require specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactions to enhance efficiency and scalability. Techniques such as microwave-assisted synthesis and the use of ionic liquids as solvents can also be employed to reduce reaction times and improve environmental sustainability .

化学反应分析

Types of Reactions

2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

科学研究应用

Ovarian Cancer Treatment

Niraparib has been primarily studied for its effectiveness in treating ovarian cancer, especially in patients with germline BRCA mutations . Clinical trials have demonstrated significant improvements in progression-free survival (PFS).

Study Population Median PFS (Niraparib) Median PFS (Control) Hazard Ratio
NOVA TrialBRCA mutation positive21.0 months5.5 months0.27
ARIEL3 TrialHRD-positive tumors12.9 months3.8 months0.38

These studies indicate that niraparib significantly prolongs survival compared to standard treatments.

Breast Cancer Treatment

Niraparib is also being explored for its efficacy in treating breast cancer patients with BRCA mutations. It has shown promising results in early clinical trials, indicating potential use as a monotherapy or in combination with other agents.

Other Cancers

Research is ongoing into the application of niraparib for other malignancies, including prostate cancer and pancreatic cancer, particularly in patients with homologous recombination repair deficiencies.

Case Study 1: Ovarian Cancer Patient Response

A patient with recurrent ovarian cancer harboring a BRCA1 mutation was treated with niraparib after failing multiple lines of chemotherapy. The patient experienced a significant reduction in tumor size and remained progression-free for over 18 months.

Case Study 2: Combination Therapy

In a clinical trial combining niraparib with carboplatin in patients with advanced breast cancer, results showed enhanced anti-tumor activity compared to carboplatin alone, suggesting synergistic effects that warrant further investigation.

Pharmacokinetics and Safety Profile

Niraparib exhibits favorable pharmacokinetic properties:

  • Bioavailability : High oral bioavailability allows for effective dosing.
  • Half-life : Extended half-life supports once-daily dosing.
  • Tolerability : Common side effects include fatigue, nausea, and thrombocytopenia; however, most patients tolerate the drug well.

作用机制

The mechanism of action of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. For instance, it may inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses .

相似化合物的比较

Similar Compounds

Uniqueness

2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a piperidine ring, phenyl group, and indazole moiety allows for versatile chemical modifications and a broad range of biological activities .

生物活性

2-(4-(Piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide, commonly known as Niraparib (MK-4827), is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2. This compound has garnered significant attention in the field of cancer therapeutics, particularly for its efficacy against BRCA1 and BRCA2 deficient tumors.

Niraparib functions by inhibiting the PARP enzymes, which play a crucial role in DNA repair mechanisms. By blocking these enzymes, Niraparib prevents cancer cells from repairing their DNA, leading to cell death, particularly in cells with existing deficiencies in DNA repair pathways due to BRCA mutations.

Inhibition Potency

Niraparib exhibits high potency as a PARP inhibitor with the following characteristics:

  • IC50 Values :
    • PARP-1: 3.8 nM
    • PARP-2: 2.1 nM
    • Whole cell assay (PARP activity): EC50 = 4 nM
    • Cancer cell proliferation (BRCA-deficient): CC50 in the range of 10-100 nM .

Efficacy in Cancer Models

Niraparib has shown significant efficacy in preclinical models:

  • Xenograft Models : Demonstrated effectiveness as a single agent in BRCA1 deficient cancer models, indicating a strong therapeutic potential for treating such malignancies .

Pharmacokinetics and Metabolism

The pharmacokinetic properties of Niraparib have been characterized to ensure its viability as an oral therapeutic agent:

  • Metabolism : Primarily metabolized by CYP3A and involves pathways such as N-oxidation and oxidative N-dealkylation .
  • Bioavailability : Studies indicate that Niraparib is well tolerated in vivo and maintains favorable pharmacokinetic profiles conducive for clinical use .

Case Studies and Clinical Trials

Niraparib has been evaluated in multiple clinical trials focusing on its application in treating ovarian and breast cancers associated with BRCA mutations:

  • Phase I Clinical Trials : Initial trials have confirmed its safety profile and preliminary efficacy against advanced solid tumors with BRCA mutations .

Comparative Analysis of Biological Activity

Compound Target IC50 (nM) Efficacy Notes
Niraparib (MK-4827)PARP-13.8Effective in BRCA-deficient tumorsOral administration; well tolerated
NiraparibPARP-22.1High selectivity over BRCA proficient cellsMetabolized by CYP3A

常见问题

Q. What is the mechanism of action of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide as a PARP inhibitor, and how was its selectivity for BRCA-mutant tumors established?

The compound acts as a potent inhibitor of PARP1 and PARP2, enzymes critical for DNA single-strand break repair. Its mechanism involves binding to the catalytic domain of PARP, preventing auto-ADP-ribosylation and trapping PARP-DNA complexes, leading to synthetic lethality in BRCA1/2-deficient cells. Preclinical studies demonstrated IC₅₀ values of 3.8 nM (PARP1) and 2.1 nM (PARP2), with selective cytotoxicity in BRCA-mutant cells (CC₅₀ = 10–100 nM) compared to BRCA-proficient cells. Efficacy was validated in xenograft models of BRCA1-deficient cancers, where tumor regression occurred at doses ≥30 mg/kg .

Q. How was the compound structurally optimized to enhance PARP inhibition and pharmacokinetic properties?

The lead optimization focused on improving cellular potency and metabolic stability. Key modifications included introducing the (3S)-piperidin-3-yl group to enhance PARP binding affinity and replacing labile moieties to reduce CYP450-mediated oxidation (e.g., CYP1A1/1A2). Pharmacokinetic studies in rodents revealed a bioavailability of 47% and a half-life of 4.3 hours, achieved by balancing lipophilicity (logP = 2.8) and solubility (34 mg/mL in DMSO) .

Q. What experimental models are recommended to assess the compound’s efficacy in BRCA-deficient cancers?

Use BRCA1/2-mutant cell lines (e.g., CAPAN-1 for BRCA2 deficiency) for in vitro proliferation assays. For in vivo validation, subcutaneous xenografts in immunocompromised mice (e.g., BRCA1-mutant HCC1937 cells) with daily oral dosing (30–100 mg/kg) and tumor volume monitoring are standard. Include BRCA-proficient controls to confirm selectivity .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies?

Key parameters include:

  • Oral bioavailability : ≥40% to ensure clinical translatability.
  • Half-life : ≥4 hours for sustained target inhibition.
  • CNS penetration : Critical for brain metastasis studies (measure brain-to-plasma ratio).
  • Metabolic stability : Assess CYP450 interactions using human liver microsomes .

Q. How can researchers address metabolic instability linked to CYP450 oxidation?

Strategies include:

  • Structural analogs : Replace metabolically labile groups (e.g., methyl substitutions).
  • CYP inhibition assays : Screen for CYP1A1/1A2 interactions.
  • Prodrug approaches : Improve solubility and reduce first-pass metabolism.
    Jones et al. (2009) resolved this by modifying the indazole core, reducing CYP-mediated clearance by 60% .

Q. What mechanisms underlie resistance to this PARP inhibitor in homologous recombination (HR)-proficient cancers?

Resistance is associated with:

  • RAD51-mediated HR restoration : Co-administer RAD51 inhibitors (e.g., B02) to sensitize HR-proficient cells.
  • ABC transporter upregulation : Use verapamil (P-gp inhibitor) to counteract drug efflux.
  • PARP1 mutations : Employ next-gen sequencing to identify gatekeeper mutations (e.g., PARP1-L702H) .

Q. How can combination therapies enhance the compound’s antitumor effects?

  • With DNA-damaging agents : Temozolomide synergizes by increasing PARP trapping (EC₅₀ reduced from 4 nM to 1.2 nM).
  • With ATR inhibitors : Preclinical data show enhanced apoptosis in BRCA-wild-type models.
  • Immunotherapy combinations : Checkpoint inhibitors (anti-PD-1) amplify antitumor immunity in PARP inhibitor-treated models .

Q. What biomarkers beyond BRCA1/2 mutations predict therapeutic response?

  • HRD scores : Genomic scars (e.g., LOH, telomeric allelic imbalance) correlate with sensitivity.
  • SLFN11 expression : High levels predict response in ovarian and lung cancers.
  • PARP1 protein levels : Tumors with PARP1 overexpression show 3-fold higher response rates .

Q. How should long-term antiproliferative effects be evaluated in vitro?

Use clonogenic assays with prolonged exposure (14–21 days) at sub-IC₅₀ concentrations (1–10 nM). Monitor residual PARylation (via immunofluorescence) to confirm sustained target inhibition. Include dose-escalation regimens to model acquired resistance .

Q. How does this compound compare to other PARP inhibitors (e.g., olaparib) in preclinical models?

  • Potency : this compound has lower IC₅₀ values (3.8 nM vs. olaparib’s 5.3 nM for PARP1).
  • CNS penetration : Superior brain-to-plasma ratio (0.8 vs. 0.2 for olaparib).
  • Metabolic profile : Reduced CYP3A4 inhibition (Ki >10 μM vs. olaparib’s 2.1 μM) .

属性

IUPAC Name

2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHKPVIQAHNQLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide
2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide
2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide
2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide
2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide
2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。